![molecular formula C13H21O4- B14285436 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate CAS No. 138751-95-8](/img/structure/B14285436.png)
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate is an organic compound with the molecular formula C13H21O4. It is also known by its IUPAC name, 3-(Isopropoxycarbonyl)-4-nonenoate . This compound is characterized by the presence of an ester functional group and a double bond within its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate typically involves esterification reactions. One common method is the reaction between 4-nonenoic acid and isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
化学反応の分析
Types of Reactions
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate involves the hydrolysis of the ester bond. This hydrolysis can be catalyzed by esterases, leading to the formation of 4-nonenoic acid and isopropanol. The molecular targets and pathways involved in this process include the active sites of esterase enzymes, which facilitate the cleavage of the ester bond .
類似化合物との比較
Similar Compounds
3-(Methoxycarbonyl)non-4-enoate: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Ethoxycarbonyl)non-4-enoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate is unique due to its specific ester linkage and the presence of a double bond, which imparts distinct reactivity and properties compared to its analogs. The isopropoxy group provides steric hindrance, affecting the compound’s reactivity in substitution reactions .
特性
CAS番号 |
138751-95-8 |
|---|---|
分子式 |
C13H21O4- |
分子量 |
241.30 g/mol |
IUPAC名 |
3-propan-2-yloxycarbonylnon-4-enoate |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-11(9-12(14)15)13(16)17-10(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,14,15)/p-1 |
InChIキー |
IUYQKBMQLMCLBS-UHFFFAOYSA-M |
正規SMILES |
CCCCC=CC(CC(=O)[O-])C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
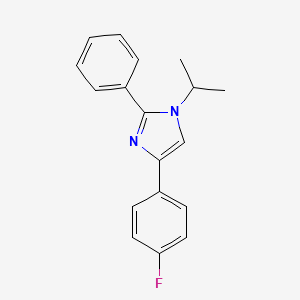
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
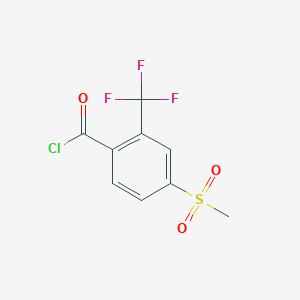
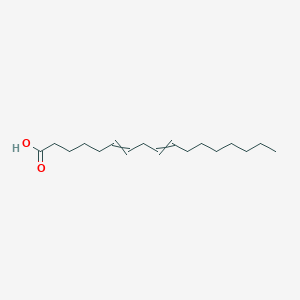
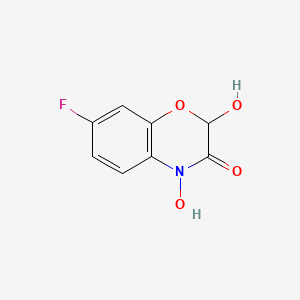
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)


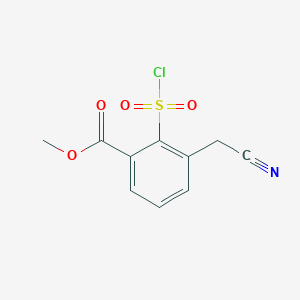
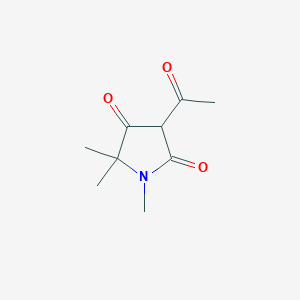
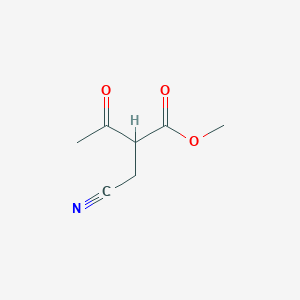
dimethylsilane](/img/structure/B14285437.png)
